Tert-butyl (4-amino-3-chlorobenzyl)carbamate
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Overview
Description
Tert-butyl (4-amino-3-chlorobenzyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, an amino group, and a chlorobenzyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-amino-3-chlorobenzyl)carbamate typically involves the reaction of 4-amino-3-chlorobenzylamine with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: The amino group in this compound can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, and reduced to form amines or other reduced products.
Deprotection: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products:
Substitution: Various substituted carbamates.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced products.
Deprotection: Free amine.
Scientific Research Applications
Tert-butyl (4-amino-3-chlorobenzyl)carbamate is used in various fields of scientific research:
Chemistry: As a protecting group for amines in peptide synthesis and other organic syntheses.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (4-amino-3-chlorobenzyl)carbamate involves its role as a protecting group. The tert-butyl group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.
Comparison with Similar Compounds
- Tert-butyl (4-aminobenzyl)carbamate
- Tert-butyl (4-chlorobenzyl)carbamate
- Tert-butyl (4-ethynylphenyl)carbamate
Comparison: Tert-butyl (4-amino-3-chlorobenzyl)carbamate is unique due to the presence of both an amino group and a chlorobenzyl group, which allows for a wider range of chemical modifications compared to similar compounds. The presence of the chlorine atom can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H17ClN2O2 |
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Molecular Weight |
256.73 g/mol |
IUPAC Name |
tert-butyl N-[(4-amino-3-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-10(14)9(13)6-8/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChI Key |
FMTUFNCQKOLKON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)Cl |
Origin of Product |
United States |
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